2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE
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Overview
Description
2-{[2-(4-FLUOROPHENYL)-5-(4-METHOXYPHENYL)-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE is a useful research compound. Its molecular formula is C21H22FN3O3S and its molecular weight is 415.48. The purity is usually 95%.
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Scientific Research Applications
Novel Antipsychotic Agents
Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, a series of compounds with potential antipsychotic properties, provides insight into the development of new therapeutic agents. These compounds, unlike traditional antipsychotics, do not interact with dopamine receptors, suggesting a unique mechanism of action. Their synthesis and pharmacological evaluation highlight a path for developing compounds with specific therapeutic profiles without the side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Anticancer Screening
A study on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds showcased their synthesis and evaluation against cancer cell lines. The structural and spectral features, analyzed through DFT calculations, along with their cytotoxic activities, underscore the role of chemical synthesis and molecular modeling in discovering potent anticancer agents (Abu-Melha, 2021).
Mechanism of Action
Mode of Action
Based on its chemical structure, it is plausible that it could interact with its targets via hydrogen bonding, hydrophobic interactions, or even covalent bonding .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to have antimicrobial activity, suggesting that it may interfere with bacterial cell division .
Pharmacokinetics
Its predicted properties suggest it may have a boiling point of 3238±270 °C, a density of 1199±006 g/cm3, and a vapor pressure of 0083-0522Pa at 20-50℃ . These properties could influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Compounds with similar structures have shown antimicrobial activity, suggesting that it may have a similar effect .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its predicted pKa of 12.97±0.10 suggests that it may exist primarily in its protonated form in physiological pH . This could influence its solubility, absorption, and interaction with its targets.
Properties
IUPAC Name |
2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c1-27-12-11-23-18(26)13-29-21-19(14-5-9-17(28-2)10-6-14)24-20(25-21)15-3-7-16(22)8-4-15/h3-10H,11-13H2,1-2H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVXMNJUDXQNPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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